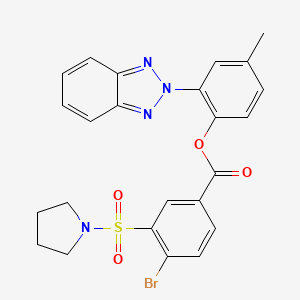
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-(pyrrolidin-1-ylsulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE is a complex organic compound that features a benzotriazole moiety, a methylphenyl group, and a pyrrolidine sulfonyl benzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzotriazole derivative, followed by the introduction of the methylphenyl group through electrophilic substitution. The final steps often involve the coupling of the brominated benzoate with the pyrrolidine sulfonyl group under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of such compounds usually requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions could target the brominated benzoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated product.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactive properties.
Medicine
If the compound shows promising biological activity, it could be explored for therapeutic applications, such as in the treatment of specific diseases.
Industry
In the industrial sector, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and triggering specific biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL
- 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOIC ACID
- 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL BENZOATE
Uniqueness
What sets 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(PYRROLIDINE-1-SULFONYL)BENZOATE apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C24H21BrN4O4S |
|---|---|
Peso molecular |
541.4 g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-pyrrolidin-1-ylsulfonylbenzoate |
InChI |
InChI=1S/C24H21BrN4O4S/c1-16-8-11-22(21(14-16)29-26-19-6-2-3-7-20(19)27-29)33-24(30)17-9-10-18(25)23(15-17)34(31,32)28-12-4-5-13-28/h2-3,6-11,14-15H,4-5,12-13H2,1H3 |
Clave InChI |
IPNVIMBYCAFOKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3)N4N=C5C=CC=CC5=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


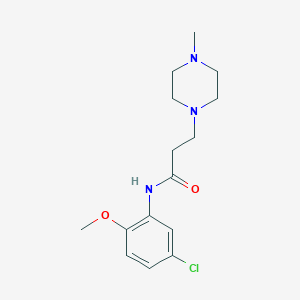
![2-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532071.png)
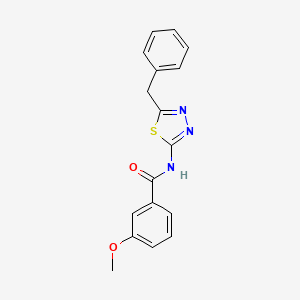
![4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenol](/img/structure/B11532090.png)
![(1S,2R,3aR)-2-(2-fluorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11532096.png)
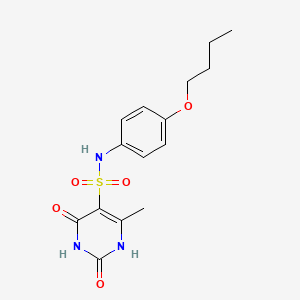
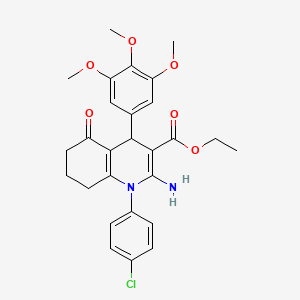
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)](/img/structure/B11532109.png)
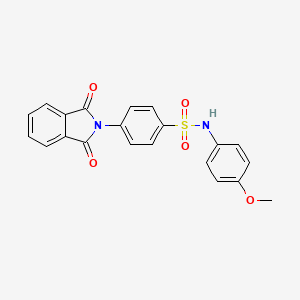
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11532126.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11532131.png)
![ethyl 4-[(4E)-4-(3,4-dimethoxybenzylidene)-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B11532151.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11532157.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532160.png)
